molecular formula C17H17N3S2 B479519 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 650593-67-2

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B479519
M. Wt: 327.5g/mol
InChI Key: DPURKJKBWFERDJ-UHFFFAOYSA-N
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Description

“4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide . This reaction yields 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The specific structure of “4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol” is not directly available in the sources, but it can be inferred based on the general structure of 1,2,4-triazoles and the given substituents .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol reacts with benzyl bromide to form 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .

Scientific Research Applications

Reactivity and Synthetic Applications

  • The chemical reactivity of 1,2,4-triazole-3-thione derivatives, including those similar to the queried compound, showcases significant antioxidant and antiradical activities. These compounds are comparable to biogenic amino acids like cysteine, which possesses a free SH-group, indicating potential in synthesizing molecules with enhanced biochemical processes, especially in patients exposed to high radiation doses (Kaplaushenko, 2019).
  • A study reviewing the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole highlighted the wide application of these derivatives beyond pharmaceuticals. They find use in engineering, metallurgical, and agricultural sectors, underscoring the versatility and potential of triazole derivatives in diverse fields (Parchenko, 2019).

Biological Activities

  • The patent review of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 reveals a broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating a significant interest in developing new drugs based on triazole derivatives (Ferreira et al., 2013).
  • Another literature review emphasized the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. This reinforces the notion that 1,2,4-triazoles, including the specified compound, are promising for scientific research aimed at discovering new biologically active substances (Ohloblina, 2022).

Chemical Utilities

  • The synthesis and evaluation of triazole derivatives for various applications have been explored, with emphasis on their use as raw materials in fine organic synthesis. This includes their application in pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing the broad utility of triazole derivatives in industrial and research contexts (Nazarov et al., 2021).

properties

IUPAC Name

4-benzyl-3-[(2-methylphenyl)sulfanylmethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-13-7-5-6-10-15(13)22-12-16-18-19-17(21)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPURKJKBWFERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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